2-(4-メトキシアニリノ)アセトヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

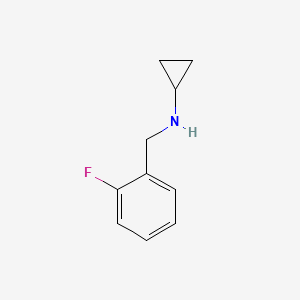

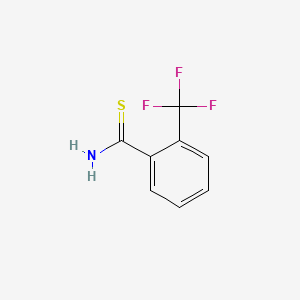

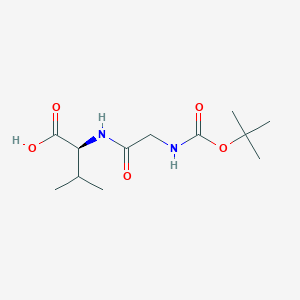

The compound 2-(4-Methoxyanilino)acetohydrazide is a chemical entity that serves as a precursor or a building block in the synthesis of various heterocyclic compounds. These compounds have been studied for their potential biological activities, such as enzyme inhibition. The methoxy group attached to the aniline moiety and the acetohydrazide group form a versatile structure that can undergo various chemical transformations to yield novel compounds with potential pharmacological applications.

Synthesis Analysis

The synthesis of novel heterocyclic compounds derived from 2-(4-Methoxyanilino)acetohydrazide involves multiple steps, including cyclization, aminomethylation, and the formation of Schiff bases. For instance, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and oxadiazole-thiones, which were further modified to produce triazole-thiones and Mannich bases with potential lipase and α-glucosidase inhibitory activities . Another example is the synthesis of a Schiff base by condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, resulting in a molecule with a nearly planar structure and a trans-configured C=N double bond .

Molecular Structure Analysis

The molecular structure of compounds derived from 2-(4-Methoxyanilino)acetohydrazide is characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray diffraction is also used to confirm the structure of these compounds. For example, the Schiff base synthesized from 6-methoxy-2-naphthohydrazide exhibits a planar structure with specific hydrogen bonding interactions that stabilize the crystal packing . Similarly, the structure of a triazole-carbohydrazide derivative was confirmed using NMR and X-ray diffraction, indicating the versatility of the parent compound in forming stable and diverse molecular structures .

Chemical Reactions Analysis

The chemical reactivity of 2-(4-Methoxyanilino)acetohydrazide derivatives is highlighted by their ability to undergo cyclization, condensation, and aminomethylation reactions. These reactions lead to the formation of various heterocyclic frameworks with potential biological activities. The cyclization of thiosemicarbazides in the presence of NaOH, for example, yields triazole-thiones, while aminomethylation with formaldehyde and N-methyl/phenylpiperazine produces Mannich bases . The condensation reaction to form Schiff bases is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-(4-Methoxyanilino)acetohydrazide are determined by their molecular structure and substituents. These properties are crucial for understanding their biological activities and potential as therapeutic agents. The synthesized compounds are characterized by their melting points, solubility, and stability, which are essential parameters for their practical applications. The crystallographic analysis provides insights into the intermolecular interactions and stability of the crystal structure . Additionally, the inhibitory activities of these compounds against enzymes like lipase and α-glucosidase are evaluated through IC50 values, indicating their potential as inhibitors .

科学的研究の応用

配位化合物の合成

“2-(4-メトキシアニリノ)アセトヒドラジド”は、配位化合物の合成に使用できます。 例えば、2-(4-ブロモフェノキシ)アセトヒドラジドとのNi(II)の配位高分子の合成に使用されています 。 錯化剤は6配位であり、2-(4-ブロモフェノキシ)アセトヒドラジドのカルボニル酸素原子とアミン窒素を介した二座配位により、歪んだ八面体形を形成します .

抗菌医薬品

ヒドラジド官能基を含む化合物には、“2-(4-メトキシアニリノ)アセトヒドラジド”が含まれており、抗結核薬、抗菌薬、抗真菌薬、抗菌薬の重要なカテゴリーです 。 ヒドラジドは、新規な生物活性誘導体を合成するための重要な中間体および貴重な出発物質と考えられています .

抗ウイルス活性

芳香族フラグメントを含むヒドラジド誘導体は、抗菌および抗真菌活性を示し、その程度はベンゼン環に結合した置換基の性質に依存します 。 ベンゾトリアゾール-N-置換アセトヒドラジド誘導体は、強力な抗ウイルス活性を示し、ヘルペス単純ウイルス-I(HSV-I)に関連する糖タンパク質Bの顕著な結合親和性と効果的な阻害を特徴としています .

がん治療

Co(II)、Ni(II)、Cu(II)、およびCd(II)塩化物、ならびにCuBr2、Cu(CH3COO)2、およびCu(ClO4)2を含む合成金属錯体は、2-(4-ブロモフェニルアミノ)アセトヒドラジド配位子と組み合わせて、癌細胞に対する治療的化学予防の可能性が大きいことが示されています .

特性

IUPAC Name |

2-(4-methoxyanilino)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFQEDOJHLXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366265 |

Source

|

| Record name | 2-(4-methoxyanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79476-73-6 |

Source

|

| Record name | 2-(4-methoxyanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)